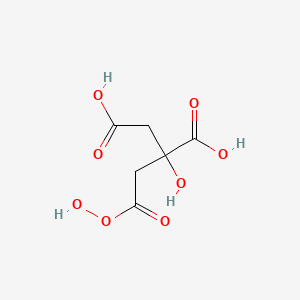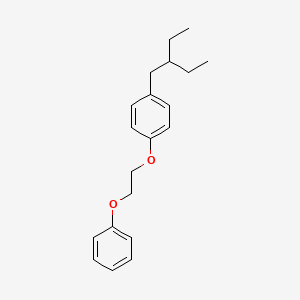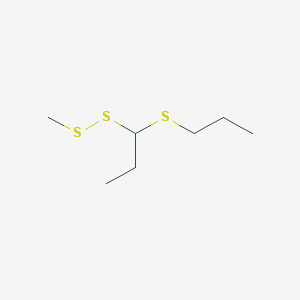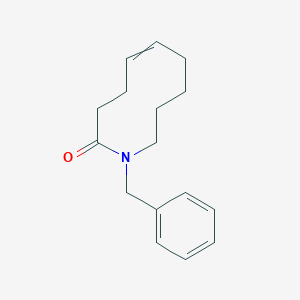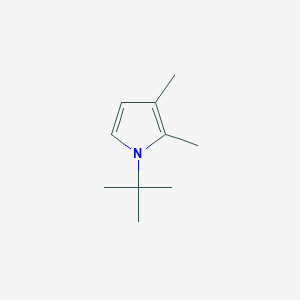
N-Methyl-N-(2-oxocyclohexyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-oxocyclohexyl)nitrous amide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol It is characterized by the presence of a nitrous amide functional group attached to a cyclohexyl ring with a ketone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxocyclohexyl)nitrous amide typically involves the reaction of N-methylcyclohexanone with nitrous acid. The reaction conditions often require an acidic environment to facilitate the formation of the nitrous amide group . The process can be summarized as follows:
- N-methylcyclohexanone is treated with nitrous acid (HNO2) in the presence of an acid catalyst.
- The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-(2-oxocyclohexyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-oxocyclohexyl)nitrous amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-oxocyclohexyl)nitrous amide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitrosating agent, transferring its nitrous group to other molecules. This can lead to the formation of nitroso compounds, which can further react with biological macromolecules such as proteins and nucleic acids. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(2-oxocyclohexyl)nitrous amide can be compared with other similar compounds, such as:
- N-Methyl-N-(2-oxopentyl)nitrous amide
- N-Methyl-N-(2-oxobutyl)nitrous amide
- N-Methyl-N-(2,2,2-trifluoroethyl)nitrous amide
- N-Methyl-N-(2,2,2-trinitroethyl)nitrous amide
- N-Methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide
These compounds share the nitrous amide functional group but differ in the structure of the attached alkyl or aryl groups. The uniqueness of this compound lies in its cyclohexyl ring with a ketone group, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
116203-82-8 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
N-methyl-N-(2-oxocyclohexyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O2/c1-9(8-11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QYTRKDSTOIYIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


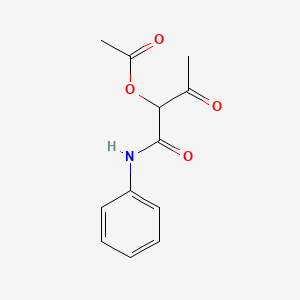



![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
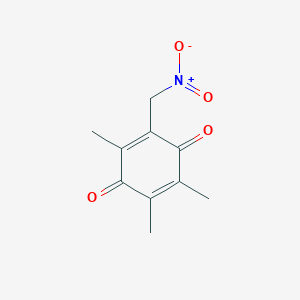


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
